8-ethoxyquinolin-4-ol

Descripción

8-Ethoxyquinolin-4-ol is a chemical compound with the molecular formula C11H11NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique physical and chemical properties, making it valuable in various research fields.

Propiedades

IUPAC Name |

8-ethoxy-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-14-10-5-3-4-8-9(13)6-7-12-11(8)10/h3-7H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXIZYLPKXUTCRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1NC=CC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601314848 | |

| Record name | 8-Ethoxy-4-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601314848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303121-06-4 | |

| Record name | 8-Ethoxy-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303121-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Ethoxy-4-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601314848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 8-ethoxyquinolin-4-ol typically involves the ethoxylation of quinolin-4-ol. One common method includes the reaction of quinolin-4-ol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the ethoxylation process .

Industrial Production Methods: Industrial production of 8-ethoxyquinolin-4-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are often recycled to minimize waste and reduce production costs .

Análisis De Reacciones Químicas

Types of Reactions: 8-Ethoxyquinolin-4-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinolin-4-one derivatives.

Reduction: Reduction reactions can convert it into different hydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can have significant biological and chemical properties .

Aplicaciones Científicas De Investigación

8-Ethoxyquinolin-4-ol has numerous applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.

Biology: It has been studied for its potential antimicrobial and anticancer properties.

Medicine: Research has explored its use in developing new pharmaceuticals with improved efficacy and reduced toxicity.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 8-ethoxyquinolin-4-ol involves its interaction with various molecular targets. It can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparación Con Compuestos Similares

8-Hydroxyquinoline: Known for its antimicrobial and antifungal properties.

8-Methoxyquinoline: Used in the synthesis of pharmaceuticals and agrochemicals.

8-Chloroquinoline: Studied for its potential anticancer and antiviral activities.

Uniqueness: 8-Ethoxyquinolin-4-ol is unique due to its ethoxy group, which can influence its chemical reactivity and biological activity. This modification can enhance its solubility, stability, and interaction with biological targets compared to other quinoline derivatives .

Actividad Biológica

8-Ethoxyquinolin-4-ol (also known as 8-ethoxy-4-hydroxyquinoline) is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, anticancer, and antiviral properties, supported by relevant data tables and case studies.

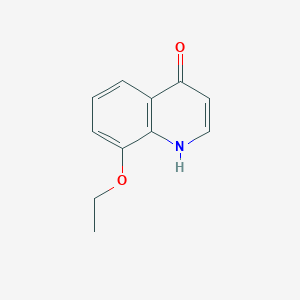

Chemical Structure

The chemical structure of 8-ethoxyquinolin-4-ol can be represented as follows:

This structure features an ethoxy group at the 8-position and a hydroxyl group at the 4-position of the quinoline ring, which are crucial for its biological activity.

Antibacterial Activity

8-Ethoxyquinolin-4-ol exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values

A study reported the MIC values of 8-ethoxyquinolin-4-ol against several bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Klebsiella pneumoniae | 32 |

| Pseudomonas aeruginosa | 64 |

These results indicate that the compound is particularly effective against Staphylococcus aureus, a common pathogen associated with various infections .

The antibacterial mechanism is believed to involve the inhibition of DNA gyrase, an essential enzyme for bacterial replication. The presence of the hydroxyl group at position 4 enhances its interaction with bacterial DNA, leading to effective inhibition .

Anticancer Activity

Research has demonstrated that 8-ethoxyquinolin-4-ol possesses anticancer properties, particularly against certain cancer cell lines.

Case Study: Breast Cancer

In vitro studies on MCF-7 breast cancer cells showed that treatment with 8-ethoxyquinolin-4-ol resulted in:

- Cell Viability Reduction : A dose-dependent decrease in cell viability was observed.

- Apoptosis Induction : Flow cytometry analysis indicated increased apoptosis rates in treated cells compared to controls.

The compound's ability to induce apoptosis suggests potential as a therapeutic agent in cancer treatment .

Antiviral Activity

Emerging studies have indicated that 8-ethoxyquinolin-4-ol may exhibit antiviral properties.

Case Study: Influenza Virus

In vitro assays demonstrated that 8-ethoxyquinolin-4-ol significantly inhibited the replication of the influenza virus. The compound's mechanism appears to involve interference with viral entry into host cells and subsequent replication processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.